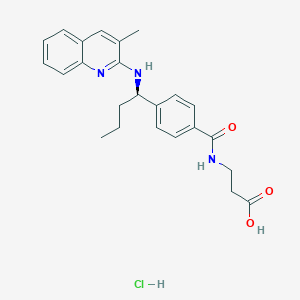

GCGR antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H28ClN3O3 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C24H27N3O3.ClH/c1-3-6-20(26-23-16(2)15-19-7-4-5-8-21(19)27-23)17-9-11-18(12-10-17)24(30)25-14-13-22(28)29;/h4-5,7-12,15,20H,3,6,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29);1H/t20-;/m1./s1 |

InChI Key |

BTOHFLWOXYLUQK-VEIFNGETSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pursuit of Glycemic Control: A Technical Guide to the Discovery and Synthesis of Novel Glucagon Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucagon (B607659) receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, plays a pivotal role in maintaining glucose homeostasis.[1] Primarily expressed in the liver, its activation by the pancreatic hormone glucagon triggers hepatic glucose production through glycogenolysis and gluconeogenesis, thus raising blood glucose levels.[1][2] In individuals with type 2 diabetes, hyperglucagonemia contributes significantly to hyperglycemia.[2] Consequently, antagonizing the glucagon receptor has emerged as a promising therapeutic strategy to reduce hepatic glucose output and improve glycemic control.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel GCGR antagonists, offering detailed methodologies for key experiments and summarizing crucial quantitative data for researchers in the field.

The Glucagon Receptor Signaling Pathway

Upon binding glucagon, the GCGR undergoes a conformational change, activating intracellular signaling cascades. The receptor primarily couples to the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased glucose release from the liver.[6] The GCGR can also couple to the Gq alpha subunit, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and intracellular calcium.[4][5]

Discovery and Development of Novel GCGR Antagonists

The development of small-molecule GCGR antagonists has been a major focus of pharmaceutical research. These efforts have led to the identification of several distinct chemical scaffolds with potent antagonist activity.

Key Chemical Classes and Compound Data

Numerous small-molecule antagonists have been developed, with many belonging to pyrazole (B372694) and biphenylsulfonamide classes.[7][8] These compounds are typically characterized by their high binding affinity for the GCGR and their ability to inhibit glucagon-stimulated cAMP production.

| Compound ID | Chemical Class | GCGR Binding IC50 (nM) | Functional cAMP IC50 (nM) |

| MK-0893 | Pyrazole | 6.6 | 15.7 |

| LY2409021 | Thiophenecarboxamide | 2.5 | 1.8 |

| Bay 27-9955 | Biphenyl | Not Reported | 110 |

| Compound 9q | 4-methyl pyrazole | 90 | 220 |

| Compound 9r | 4-methyl pyrazole | 60 | 260 |

| Data compiled from multiple sources.[7][9][10] |

Synthesis of a Novel Pyrazole-Based GCGR Antagonist: MK-0893

The synthesis of potent GCGR antagonists often involves multi-step processes. A key example is the synthesis of MK-0893, a well-characterized pyrazole-based antagonist.[11][12] The synthesis is modular, allowing for the diversification of the aryl groups on the pyrazole core, often utilizing Suzuki-Miyaura coupling as a key step to form the C-C bonds.[11]

A representative synthetic approach involves the condensation of a 1,3-diketone with a substituted hydrazine (B178648) to form the central pyrazole ring.[12] Subsequent modifications, including amide coupling to introduce the β-alanine moiety and Suzuki coupling to install the desired aryl or heteroaryl groups, lead to the final compound.[11][12]

Experimental Protocols

The characterization of novel GCGR antagonists relies on a series of well-defined in vitro and in vivo assays.

Experimental Workflow for GCGR Antagonist Characterization

The process of identifying and validating a novel GCGR antagonist typically follows a structured workflow, beginning with high-throughput screening and progressing through more detailed in vitro and in vivo characterization.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound for the GCGR by quantifying its ability to compete with a radiolabeled ligand.[13]

-

Objective: To determine the inhibitory constant (Ki) of a novel antagonist.

-

Materials:

-

Membrane preparations from cells expressing human GCGR (e.g., CHO-hGCGR).[2]

-

Radioligand: [¹²⁵I]-glucagon.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

-

Test compounds (novel antagonists) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled glucagon.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[14]

-

-

Protocol:

-

In a 96-well plate, combine the GCGR membrane preparation, [¹²⁵I]-glucagon (at a concentration near its Kd), and varying concentrations of the test compound.[14]

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled glucagon.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[14]

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13][14]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (Functional Antagonism)

This functional assay determines the ability of an antagonist to inhibit the glucagon-stimulated production of intracellular cAMP.[15]

-

Objective: To determine the functional potency (IC50) of a novel antagonist.

-

Materials:

-

Protocol:

-

Plate the GCGR-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor for 15-30 minutes.[16]

-

Stimulate the cells by adding glucagon at a concentration that elicits a submaximal response (typically EC80).[17]

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[16]

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Plot the cAMP response as a percentage of the glucagon-stimulated control against the log concentration of the antagonist to determine the IC50 value.

-

In Vivo Glucagon Challenge Test

This in vivo model assesses the ability of a GCGR antagonist to block the hyperglycemic effect of exogenously administered glucagon in an animal model.[18]

-

Objective: To evaluate the in vivo efficacy of a novel antagonist.

-

Materials:

-

Mice (e.g., C57BL/6J or a humanized GCGR mouse model).[19]

-

Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection).

-

Glucagon solution for injection.

-

Glucometer for blood glucose monitoring.

-

-

Protocol:

-

Fast the mice overnight (approximately 16 hours) but allow free access to water.[18]

-

Administer the test compound or vehicle control to the respective groups of mice at a predetermined time before the glucagon challenge (e.g., 60 minutes for oral dosing).

-

Measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer an intraperitoneal injection of glucagon (e.g., 16 µg/kg).[18]

-

Monitor blood glucose levels at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[18]

-

Plot the blood glucose concentration over time for each treatment group.

-

Analyze the data by comparing the peak glucose excursion and the area under the curve (AUC) between the vehicle and compound-treated groups to determine the extent of antagonism.[19]

-

Conclusion and Future Perspectives

The discovery of potent and selective small-molecule GCGR antagonists has validated the therapeutic potential of this target for type 2 diabetes. The development pipeline has seen several compounds advance into clinical trials.[10] However, challenges remain, including concerns about potential side effects such as elevations in LDL cholesterol and liver enzymes, which have led to the discontinuation of some candidates. Future research will likely focus on developing antagonists with improved safety profiles, potentially through the exploration of biased signaling or allosteric modulation. The detailed methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to advancing this critical area of metabolic drug discovery.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. Glucagon receptor - Wikipedia [en.wikipedia.org]

- 6. Computational identification of novel natural inhibitors of glucagon receptor for checking type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 8. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Distinct physiological characteristics and altered glucagon signaling in GHRH knockout mice: Implications for longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Characterization of New Small-Molecule Glucagon Receptor Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The glucagon (B607659) receptor (GCGR), a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis by mediating the effects of glucagon, a hormone that raises blood glucose levels.[1][2][3] Dysregulation of glucagon signaling is a key contributor to hyperglycemia in type 2 diabetes.[1][3] Consequently, the development of small-molecule GCGR antagonists has emerged as a promising therapeutic strategy for the management of this metabolic disorder.[1][3] This technical guide provides an in-depth overview of the characterization of novel small-molecule GCGR inhibitors, from initial in vitro profiling to preclinical in vivo evaluation.

In Vitro Characterization of GCGR Inhibitors

The initial characterization of small-molecule GCGR inhibitors involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.

Receptor Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a test compound for the GCGR. These assays measure the displacement of a radiolabeled ligand (e.g., [¹²⁵I]-glucagon) from the receptor by the unlabeled test compound.[4] The half-maximal inhibitory concentration (IC50), the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Table 1: In Vitro Binding and Functional Data for Selected Small-Molecule GCGR Antagonists

| Compound | Target | Binding Assay IC50 (nM) | Functional Assay (cAMP) IC50/Kb (nM) | Reference |

| GRA1 | Human GCGR | - | 25 (IC50) | [1] |

| Bay 27-9955 | Human GCGR | 110 (IC50) | - | [5] |

| MK-0893 | Human GCGR | 6.6 (IC50) | - | [6] |

| LY2409021 | Human GCGR | - | 2.5 (Kb) | [7] |

| PF-06291874 | Human GCGR | - | 3.5 (Kb) | [8] |

| LGD-6972 | Human GCGR | - | 13 (IC50) | [8] |

Functional Assays

Functional assays are crucial to assess the ability of a compound to inhibit glucagon-induced signaling.

The GCGR is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Therefore, measuring the inhibition of glucagon-stimulated cAMP production is a key functional assay for GCGR antagonists.[1][9] These assays are typically performed in cell lines overexpressing the human GCGR.[1]

While the primary signaling pathway of the GCGR is through Gαs, coupling to Gαq and subsequent mobilization of intracellular calcium has also been reported.[10] Fluorescence-based assays using calcium-sensitive dyes can be employed to measure the inhibition of glucagon-induced calcium release.[11][12][13]

β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization.[14] Assays that measure the interaction between the GCGR and β-arrestin upon ligand binding can provide insights into the potential for receptor desensitization and tachyphylaxis.[14][15]

Preclinical In Vivo Characterization

Promising candidates from in vitro screening are further evaluated in preclinical animal models to assess their pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6] Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are determined following oral or intravenous administration in animal models.[16]

Table 2: Preclinical Pharmacokinetic Parameters of Selected Small-Molecule GCGR Antagonists

| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| ps297 | Mouse | 10 (oral) | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | - | [16] |

| ps318 | Mouse | 10 (oral) | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | - | [16] |

| GNE-A | Mouse | - | - | - | - | 88.0 | [6] |

| GNE-A | Rat | - | - | - | - | 11.2 | [6] |

| GNE-A | Monkey | - | - | - | - | 72.4 | [6] |

| GNE-A | Dog | - | - | - | - | 55.8 | [6] |

| supinoxin | Rat | - | - | - | - | 56.9–57.4 | [17] |

Note: Data for specific GCGR antagonists is limited in the public domain. The table includes data for other small molecules to illustrate the typical parameters reported.

In Vivo Efficacy Studies

The glucagon challenge test is a key pharmacodynamic assay to assess the in vivo target engagement of a GCGR antagonist.[1] In this model, animals are administered the test compound prior to a challenge with exogenous glucagon. An effective antagonist will blunt the glucagon-induced rise in blood glucose levels.[1]

Oral or intraperitoneal glucose tolerance tests (OGTT or IPGTT) are used to evaluate the effect of the GCGR antagonist on glucose disposal in diabetic animal models.[2][18] These tests assess the ability of the compound to improve glucose tolerance following a glucose load.[2][18]

Experimental Protocols & Methodologies

Radioligand Binding Assay Protocol

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GCGR.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [¹²⁵I]-glucagon, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.

cAMP Accumulation Assay Protocol

-

Cell Seeding: Seed cells expressing the human GCGR into a 96- or 384-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Glucagon Stimulation: Stimulate the cells with a fixed concentration of glucagon (typically the EC80).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of cAMP production against the compound concentration.

In Vivo Glucagon Challenge Protocol

-

Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the experimental conditions.

-

Fasting: Fast the animals overnight.

-

Compound Administration: Administer the test compound orally or via another appropriate route.

-

Baseline Blood Glucose: Measure baseline blood glucose levels.

-

Glucagon Administration: Administer a bolus of glucagon intraperitoneally or subcutaneously.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals for a defined period.

-

Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the effect of the antagonist to the vehicle control.

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved in the characterization of GCGR inhibitors.

Caption: Glucagon Receptor Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for GCGR Antagonist Characterization.

References

- 1. Anti-Diabetic Efficacy and Impact on Amino Acid Metabolism of GRA1, a Novel Small-Molecule Glucagon Receptor Antagonist | PLOS One [journals.plos.org]

- 2. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in the development of small-molecule glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the mechanism of action of GCGR antagonist 3

An In-depth Technical Guide to the Mechanism of Action of Small-Molecule Glucagon (B607659) Receptor (GCGR) Antagonists

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1][2][3] In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia.[4][5] Consequently, the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, has emerged as a promising therapeutic target for the management of this metabolic disorder.[3][6][7]

This technical guide elucidates the mechanism of action of small-molecule GCGR antagonists. It is important to note that a specific compound universally designated as "GCGR antagonist 3" is not prominently described in the public scientific literature. Therefore, this document will focus on the general mechanism of action of this class of compounds, using illustrative data and protocols from various published studies on representative small-molecule GCGR antagonists.

The Glucagon Receptor Signaling Pathway

The GCGR is primarily expressed in the liver and kidneys.[3][6] Upon binding of glucagon, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs.[4] The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism. This signaling cascade ultimately results in increased hepatic glucose output through the stimulation of glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[1][3][4]

Caption: Glucagon Receptor (GCGR) Signaling Pathway.

Mechanism of Action of GCGR Antagonists

Small-molecule GCGR antagonists are non-peptide compounds that act as competitive inhibitors of the glucagon receptor.[8] They bind to the receptor, often at an allosteric site distinct from the glucagon binding site, and induce a conformational change that prevents receptor activation by glucagon.[4] This blockade of the GCGR inhibits the downstream signaling cascade, leading to a reduction in cAMP production and consequently, a decrease in hepatic glucose output.[4][9] By mitigating the effects of excess glucagon, these antagonists help to lower blood glucose levels in diabetic states.[4][9]

Caption: Mechanism of Action of a GCGR Antagonist.

Quantitative Data on GCGR Antagonist Activity

The potency and efficacy of GCGR antagonists are typically characterized by their half-maximal inhibitory concentration (IC50) in various in vitro assays. These assays measure the antagonist's ability to inhibit glucagon binding to its receptor and to block glucagon-stimulated cAMP production.

| Compound | Assay Type | Cell Line/Membrane Prep | IC50 (nM) | Reference |

| Compound 1 | 125I-Glucagon Binding | CHO-hGCGR membranes | 181 ± 10 | [10] |

| Compound 7aB-3 | Glucagon-induced cAMP | CHO-K1 GCGR Gs cells | 25.3 | [4] |

| Compound 9m | 125I-Glucagon Binding | CHO hGCGR membranes | 8.5 (KB) | [8] |

| LY2409021 | Glucagon-induced cAMP | CHO-hGCGR cells | 2.3 | [4] |

| MK-0893 | 125I-Glucagon Binding | Human GCGR membranes | 1.3 | [4] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the glucagon receptor by measuring its ability to displace a radiolabeled ligand (e.g., 125I-glucagon).

Materials:

-

Membrane preparations from cells overexpressing the human glucagon receptor (e.g., CHO-hGCGR).

-

125I-Glucagon.

-

Test compound (GCGR antagonist).

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding control (high concentration of unlabeled glucagon).

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of 125I-glucagon in the assay buffer.

-

For non-specific binding, incubate the membranes with 125I-glucagon and a high concentration of unlabeled glucagon.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This functional assay measures the ability of a GCGR antagonist to inhibit glucagon-stimulated intracellular cAMP production.

Materials:

-

Whole cells expressing the human glucagon receptor (e.g., CHO-hGCGR).

-

Glucagon.

-

Test compound (GCGR antagonist).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of glucagon (typically at its EC80) and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of inhibition of glucagon-stimulated cAMP production against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8809342B2 - Glucagon receptor modulators - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity and Kinetic Studies of a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a representative Glucagon (B607659) Receptor (GCGR) antagonist, MK-0893. Due to the absence of a publicly documented specific agent termed "GCGR antagonist 3," this document will focus on the well-characterized, potent, and selective antagonist MK-0893 as a surrogate. This guide details its binding affinity and provides methodologies for kinetic studies, crucial for understanding its pharmacological profile.

Introduction to GCGR Antagonism

The glucagon receptor (GCGR) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1] Upon activation by the peptide hormone glucagon, the GCGR initiates a signaling cascade, primarily through Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3][4] This pathway stimulates glycogenolysis and gluconeogenesis in the liver, thereby increasing blood glucose levels.[2] Antagonism of the GCGR is a promising therapeutic strategy for the management of type 2 diabetes mellitus by curbing excessive hepatic glucose production.[5]

MK-0893 is a potent, selective, and competitive antagonist of the human GCGR.[5][6] It binds to an allosteric site on the receptor, located outside the seven-transmembrane (7TM) helical bundle, between helices TM6 and TM7, extending into the lipid bilayer.[1][7] This binding mode is thought to restrict the conformational changes required for G-protein coupling and receptor activation.[1]

Quantitative Binding Data

The binding affinity of MK-0893 for the human glucagon receptor has been determined using radioligand binding assays. The data is summarized in the table below.

| Compound | Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |

| MK-0893 | IC50 | 6.6 | Competitive Binding | CHO | [125I]glucagon | [5][8] |

| Functional IC50 | 15.7 | cAMP accumulation | CHO | Glucagon | [5] |

Experimental Protocols

Radioligand Competitive Binding Assay for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of an unlabeled antagonist (e.g., MK-0893) by measuring its ability to compete with a radiolabeled ligand for binding to the GCGR.[9]

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing the human GCGR (e.g., CHO-hGCGR).[5]

-

Radioligand: [125I]-labeled glucagon.

-

Unlabeled Antagonist: MK-0893.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration of unlabeled glucagon.

-

96-well Plates.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10]

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen hGCGR membrane preparation and resuspend it in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

-

Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:[10]

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [125I]glucagon.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of a saturating concentration of unlabeled glucagon, and 50 µL of [125I]glucagon.

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of MK-0893, and 50 µL of [125I]glucagon.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Counting: Dry the filters, and measure the trapped radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[10]

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[12]

Materials:

-

SPR Instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5).

-

Purified GCGR: Solubilized and purified receptor.

-

Antagonist: MK-0893 in a suitable running buffer.

-

Running Buffer: A buffer compatible with the receptor and antagonist (e.g., HBS-P+).

-

Immobilization Reagents: Amine coupling kit (EDC, NHS), and appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).[13]

-

Regeneration Solution: A solution that removes the bound analyte without damaging the immobilized ligand (e.g., low pH glycine (B1666218) or high salt solution).[14]

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.[15]

-

Inject the purified GCGR over the activated surface to allow for covalent coupling. The amount of immobilized receptor should be optimized to achieve a suitable signal response for the small molecule analyte.[15]

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.[15]

-

-

Analyte Binding Measurement:

-

Establish a stable baseline by flowing running buffer over the sensor surface.[14]

-

Inject a series of concentrations of MK-0893 over the immobilized GCGR surface for a defined period (association phase).[16]

-

Switch back to flowing running buffer to monitor the dissociation of the antagonist from the receptor (dissociation phase).[14]

-

-

Surface Regeneration: Inject the regeneration solution to remove all bound antagonist, preparing the surface for the next injection cycle.[14]

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).

-

Visualizations

GCGR Signaling Pathway

Caption: Glucagon Receptor (GCGR) signaling cascade via the Gs-cAMP pathway.

Radioligand Competitive Binding Assay Workflow

Caption: Workflow for a radioligand competitive binding assay.

Surface Plasmon Resonance (SPR) Experimental Workflow

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

References

- 1. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]

- 5. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MK-0893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. diamond.ac.uk [diamond.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dhvi.duke.edu [dhvi.duke.edu]

- 16. portlandpress.com [portlandpress.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Pyrazole-Based Glucagon Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The glucagon (B607659) receptor (GCGR), a class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis. Its overactivation is a key contributor to hyperglycemia in type 2 diabetes. Consequently, the development of small molecule GCGR antagonists has emerged as a promising therapeutic strategy. Among the various scaffolds explored, pyrazole-based derivatives have shown significant potential, leading to the discovery of potent and selective antagonists. This technical guide delves into the core structure-activity relationships (SAR) of these compounds, providing a comprehensive overview of their design, experimental evaluation, and the underlying signaling pathways.

The Glucagon Receptor Signaling Cascade

Antagonism of the GCGR aims to block the physiological effects of glucagon, primarily the stimulation of hepatic glucose production. Understanding the downstream signaling pathway is crucial for the design and interpretation of functional assays. Upon binding of glucagon, the GCGR undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade that ultimately results in increased blood glucose levels.

Core Structure-Activity Relationships of Pyrazole-Based GCGR Antagonists

The SAR of pyrazole-based GCGR antagonists is centered around a 1,3,5-trisubstituted pyrazole (B372694) core. Modifications at these three positions have profound effects on the antagonist potency and selectivity. The general scaffold consists of a central pyrazole ring with substituents at the N1, C3, and C5 positions.

Substitutions at the N1-Position

The N1 position of the pyrazole ring is crucial for interaction with the receptor. Typically, a substituted alkyl chain, often containing an acidic moiety, is favored for optimal activity.

Substitutions at the C3-Position

The C3 position is generally occupied by a substituted phenyl ring. The nature and position of the substituents on this ring significantly influence the binding affinity. Dichloro-substituted phenyl groups have been found to be particularly effective.

Substitutions at the C5-Position

The C5 position often accommodates a larger aromatic or heteroaromatic ring system. Naphthalene and substituted phenyl rings are common motifs that contribute to high-affinity binding.

The following tables summarize the quantitative SAR data from various studies, highlighting the impact of different substituents on the inhibitory activity of these compounds.

Table 1: SAR of N1-Substitutions on the Pyrazole Core

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | GCGR Binding IC50 (nM) | cAMP Inhibition IC50 (nM) |

| 1a | -CH(CH3)Ph-4-CO-β-Ala | 3,5-dichlorophenyl | 6-methoxynaphthalen-2-yl | 6.6 | 15.7 |

| 1b | -CH(CH3)Ph-4-CO-Gly | 3,5-dichlorophenyl | 6-methoxynaphthalen-2-yl | 25 | 48 |

| 1c | -CH(CH3)Ph-4-COOH | 3,5-dichlorophenyl | 6-methoxynaphthalen-2-yl | 110 | 250 |

Table 2: SAR of C3-Substitutions on the Pyrazole Core

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | GCGR Binding IC50 (μM) | cAMP Inhibition IC50 (μM) |

| 2a | 4-methylphenyl | 3,5-dichlorophenyl | 4-chlorophenyl | 0.06 | 0.26 |

| 2b | 4-methylphenyl | 3-chlorophenyl | 4-chlorophenyl | 0.89 | 2.1 |

| 2c | 4-methylphenyl | 4-chlorophenyl | 4-chlorophenyl | >10 | >10 |

Table 3: SAR of C5-Substitutions on the Pyrazole Core

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | GCGR Binding IC50 (μM) | cAMP Inhibition IC50 (μM) |

| 3a | 4-methylphenyl | 3,5-dichlorophenyl | 4-chlorophenyl | 0.06 | 0.26 |

| 3b | 4-methylphenyl | 3,5-dichlorophenyl | 4-methoxyphenyl | 0.55 | 1.8 |

| 3c | 4-methylphenyl | 3,5-dichlorophenyl | 4-fluorophenyl | 0.12 | 0.45 |

Note: The data in the tables above are compiled from multiple literature sources for illustrative purposes and direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

The evaluation of pyrazole-based GCGR antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional antagonism, and efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the GCGR. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human GCGR are cultured to 80-90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

Cells are homogenized and centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate in a final volume of 200 µL.

-

To each well, add:

-

50 µL of diluted cell membranes (10-20 µg of protein).

-

50 µL of [125I]-Glucagon (final concentration ~50 pM).

-

50 µL of test compound at various concentrations or buffer for total and non-specific binding (10 µM unlabeled glucagon for NSB).

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filter plate is dried, and a scintillant is added to each well.

-

The radioactivity is counted using a microplate scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production.

Detailed Methodology:

-

Cell Preparation:

-

HEK293 cells expressing the human GCGR are seeded into 384-well plates at a density of 5,000-10,000 cells per well and cultured overnight.

-

-

cAMP Assay:

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with 10 µL of various concentrations of the test compound or vehicle for 15 minutes at room temperature in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Cells are then stimulated with 10 µL of glucagon at a concentration that elicits 80% of the maximal response (EC80, typically around 1 nM) for 30 minutes at room temperature.

-

-

Detection:

-

The reaction is stopped by adding 20 µL of lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate).

-

The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF signal.

-

-

Data Analysis:

-

The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm.

-

The ratio of the two wavelengths is calculated and used to determine the concentration of cAMP from a standard curve.

-

The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard method to assess the in vivo efficacy of GCGR antagonists in improving glucose tolerance.

Detailed Methodology:

-

Animal Preparation:

-

Male C57BL/6J mice are acclimatized for at least one week before the experiment.

-

Mice are fasted for 16 hours overnight with free access to water.

-

-

Dosing and Glucose Challenge:

-

The test compound or vehicle is administered orally by gavage 60 minutes before the glucose challenge.

-

At t=0, a baseline blood sample is collected from the tail vein.

-

Immediately after, a 2 g/kg bolus of glucose solution is administered orally.

-

-

Blood Sampling and Analysis:

-

Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Blood glucose levels are measured immediately using a glucometer.

-

-

Data Analysis:

-

The blood glucose concentration is plotted against time for each treatment group.

-

The area under the curve (AUC) for the glucose excursion is calculated to assess the overall improvement in glucose tolerance.

-

Statistical analysis is performed to compare the AUCs of the treated groups with the vehicle control group.

-

Conclusion

The development of pyrazole-based GCGR antagonists represents a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo experimental data, is paramount for the successful design and optimization of these compounds. This guide provides a foundational framework for researchers in this field, outlining the key signaling pathways, SAR principles, and detailed experimental methodologies necessary to advance the discovery of the next generation of GCGR-targeting drugs.

Unraveling the Metabolic Consequences of Glucagon Receptor Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon (B607659), a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production.[1] In metabolic disorders such as type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia.[2] Consequently, the glucagon receptor (GCGR) has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of the physiological effects of glucagon receptor blockade, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Physiological Effects of Glucagon Receptor Blockade

Antagonism of the glucagon receptor elicits a range of physiological responses, primarily centered on glucose, lipid, and amino acid metabolism. By preventing the binding of glucagon to its receptor, these antagonists effectively blunt downstream signaling cascades that promote glucose release from the liver.[3]

Impact on Glucose Homeostasis

The most pronounced effect of glucagon receptor blockade is the reduction of hepatic glucose production.[2] This is achieved through the inhibition of both glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1][2] Clinical and preclinical studies have consistently demonstrated the glucose-lowering efficacy of glucagon receptor antagonists.

Alterations in Lipid Metabolism

The effects of glucagon receptor blockade on lipid metabolism are more complex. While some studies have shown neutral effects on plasma lipids, others have reported elevations in low-density lipoprotein cholesterol (LDL-c).[4][5] For instance, the small-molecule glucagon receptor antagonist MK-0893 was associated with a dose-dependent increase in LDL-c, which was linked to increased cholesterol absorption.[5][6] In contrast, studies with another antagonist, LY2409021, showed no significant changes in plasma lipids.[4]

Influence on Amino Acid Metabolism

Glucagon promotes the hepatic uptake and catabolism of amino acids for gluconeogenesis.[7] Blockade of the glucagon receptor disrupts this process, leading to an increase in circulating amino acid levels.[8] This elevation in amino acids is thought to contribute to α-cell hyperplasia, a compensatory mechanism observed with chronic glucagon receptor antagonism.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of various glucagon receptor antagonists from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Glucagon Receptor Antagonists on Glucose Metabolism

| Compound/Antagonist | Animal Model | Key Finding | Reference |

| NNC 25-0926 | Conscious Dogs | Dose-dependently blunted the rise in hepatic glucose output induced by a 5-fold basal glucagon infusion. The highest dose (100 mg/kg) inhibited the increase in net hepatic glucose output by approximately 84%. | [9] |

| Compound 1 (Cpd 1) | Humanized Mice | Blocked the rise in glucose levels following an intraperitoneal injection of exogenous glucagon. | [2] |

| GRA1 | hGCGR.ob/ob Mice | Single doses of 3 and 10 mg/kg significantly lowered blood glucose compared to vehicle. | [7] |

| REMD 2.59 | Leprdb/db Mice | Markedly increased insulin-stimulated phosphorylation of Akt (3.4-fold) in the liver. | [10] |

Table 2: Clinical Efficacy of Glucagon Receptor Antagonists on Glycemic Control

| Antagonist | Study Population | Duration | Key Findings | Reference |

| LY2409021 | Type 2 Diabetes | 24 weeks | - Dose-dependent improvement in glycemia at 10 mg and 20 mg doses.- One-third of patients achieved HbA1c <6.5%, and half achieved HbA1c <7%. | [3] |

| MK-0893 | Type 2 Diabetes | 12 weeks | - Dose-dependent reduction in HbA1c of up to 1.5% at the 80 mg dose. | [5][6] |

| Volagidemab | Type 1 Diabetes | 12 weeks | - Reduction in total daily insulin (B600854) use with the 35 mg dose (-7.59 units).- Placebo-corrected reduction in HbA1c of -0.53% (35 mg) and -0.49% (70 mg). | [11] |

Table 3: Effects of Glucagon Receptor Antagonists on Lipid and Amino Acid Metabolism in Clinical Trials

| Antagonist | Study Population | Key Findings on Lipids | Key Findings on Amino Acids | Reference |

| LY2409021 | Healthy Controls | No significant changes in plasma lipids. | Augmented concentrations of plasma amino acids. | [1] |

| MK-0893 | Type 2 Diabetes | Dose-dependent elevation of plasma LDL-cholesterol. | Not reported in this study. | [5][6] |

| Volagidemab | Type 1 Diabetes | Increases in low-density lipoprotein (LDL)-cholesterol. | Not reported in this study. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physiological effects of glucagon receptor blockade.

Protocol 1: Hyperinsulinemic-Euglycemic Clamp in Mice

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body glucose disposal and hepatic glucose production under hyperinsulinemic, euglycemic conditions.

Materials:

-

Anesthetized or conscious, catheterized mice

-

Infusion pumps

-

[3-³H]glucose tracer

-

Human insulin

-

20% glucose solution

-

Blood glucose meter and strips

-

Micro-centrifuge tubes

Procedure:

-

Catheterization: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Fasting: Fast mice for 5-6 hours before the experiment.

-

Tracer Equilibration: Infuse [3-³H]glucose for 90-120 minutes to allow the tracer to equilibrate in the body.

-

Basal Period: Collect a blood sample at the end of the equilibration period to determine basal glucose turnover.

-

Clamp Period:

-

Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

-

Simultaneously, begin a variable infusion of 20% glucose.

-

Monitor blood glucose every 10 minutes and adjust the glucose infusion rate to maintain euglycemia (target glucose level).

-

Continue the clamp for 120 minutes.

-

-

Blood Sampling: Collect blood samples at steady-state (e.g., the last 30 minutes of the clamp) to measure glucose specific activity and insulin levels.

-

Data Analysis: Calculate the glucose infusion rate (GIR) as an index of insulin sensitivity. Use tracer data to calculate whole-body glucose turnover and hepatic glucose production.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Humans

This test assesses the body's ability to handle an oral glucose load.

Objective: To evaluate glucose tolerance and insulin secretion in response to oral glucose.

Materials:

-

75g glucose solution

-

Blood collection tubes (e.g., containing EDTA and a DPP-4 inhibitor for GLP-1 measurement)

-

Centrifuge

-

Equipment for plasma glucose, insulin, C-peptide, glucagon, and GLP-1 analysis

Procedure:

-

Patient Preparation:

-

The patient should consume a diet with at least 150g of carbohydrates per day for 3 days prior to the test.

-

Fast for 8-12 hours overnight before the test.

-

-

Fasting Blood Sample: Collect a baseline blood sample (time 0).

-

Glucose Administration: The patient drinks a 75g glucose solution within 5 minutes.

-

Post-Glucose Blood Sampling: Collect blood samples at regular intervals, typically 30, 60, 90, and 120 minutes after glucose ingestion.

-

Sample Processing: Immediately place blood tubes on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Analysis: Measure plasma concentrations of glucose, insulin, C-peptide, glucagon, and active GLP-1 at each time point.

-

Data Interpretation: Plot the concentration of each analyte over time. Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.

Visualization of Key Pathways and Workflows

Glucagon Receptor Signaling Pathway

The binding of glucagon to its G-protein coupled receptor (GPCR) on hepatocytes initiates a signaling cascade that ultimately leads to increased hepatic glucose output.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

This diagram outlines the key steps in performing a hyperinsulinemic-euglycemic clamp study in mice to assess insulin sensitivity.

Logical Relationship: Effects of Glucagon Receptor Blockade

This diagram illustrates the logical flow from glucagon receptor blockade to its downstream physiological effects.

Conclusion

Glucagon receptor blockade represents a compelling strategy for the management of hyperglycemia, particularly in the context of type 2 diabetes. The extensive body of preclinical and clinical research highlights the potent glucose-lowering effects of this therapeutic approach, which are primarily driven by the suppression of hepatic glucose production. However, the observed effects on lipid and amino acid metabolism, as well as the potential for α-cell hyperplasia, underscore the complexity of targeting the glucagon signaling pathway. Further research is warranted to fully elucidate the long-term metabolic consequences and to optimize the therapeutic window for glucagon receptor antagonists. This guide provides a foundational resource for professionals engaged in the ongoing investigation and development of this important class of metabolic drugs.

References

- 1. Using glucagon receptor antagonism to evaluate the physiological effects of extrapancreatic glucagon in totally pancreatectomised individuals: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Glucagon receptor antagonism induces increased cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon receptor antagonism induces increased cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Diabetic Efficacy and Impact on Amino Acid Metabolism of GRA1, a Novel Small-Molecule Glucagon Receptor Antagonist | PLOS One [journals.plos.org]

- 8. Opposing effects of chronic glucagon receptor agonism and antagonism on amino acids, hepatic gene expression, and alpha cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel glucagon receptor antagonist, NNC 25-0926, blunts hepatic glucose production in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucagon receptor antagonist volagidemab in type 1 diabetes: a 12-week, randomized, double-blind, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Orally Bioavailable Glucagon Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core tenets of preclinical development for orally bioavailable glucagon (B607659) receptor (GCGR) antagonists, a promising therapeutic class for the management of type 2 diabetes. This document outlines the fundamental signaling pathways, detailed experimental protocols for compound evaluation, and a comparative analysis of key preclinical candidates.

Introduction: The Rationale for GCGR Antagonism

The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis.[1] Primarily expressed in the liver, its activation by the pancreatic hormone glucagon stimulates glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. Consequently, antagonism of the GCGR presents a compelling therapeutic strategy to lower blood glucose levels.[2] The development of small-molecule, orally bioavailable GCGR antagonists has been a significant focus of medicinal chemistry efforts.[3][4][5]

Glucagon Receptor Signaling Pathway

Upon binding of glucagon to the GCGR, a conformational change activates the associated Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to the release of glucose from the liver.

Key Preclinical Assays and Experimental Protocols

The preclinical evaluation of GCGR antagonists involves a hierarchical series of in vitro and in vivo assays designed to assess potency, selectivity, mechanism of action, pharmacokinetic properties, and efficacy.

In Vitro Assays

3.1.1. Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound for the glucagon receptor. It is a competitive binding assay where the unlabeled antagonist competes with a radiolabeled ligand (e.g., [125I]-glucagon) for binding to membranes prepared from cells overexpressing the human GCGR.

Experimental Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GCGR.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-glucagon (final concentration ~50 pM).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein per well).

-

For non-specific binding, add a high concentration of unlabeled glucagon (1 µM).

-

Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

3.1.2. cAMP Accumulation Assay

This functional assay measures the ability of a GCGR antagonist to inhibit glucagon-stimulated cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Experimental Protocol:

-

Cell Preparation:

-

Seed CHO cells expressing the human GCGR into a 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the cells and incubate for 30 minutes at room temperature.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration) and incubate for a further 30 minutes at room temperature.[6]

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 60 minutes at room temperature to allow for the detection reaction to occur.

-

-

Data Analysis:

-

Measure the fluorescence at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665/620) and determine the concentration of cAMP from a standard curve.

-

Plot the percentage of inhibition versus the antagonist concentration to determine the IC50 value.

-

3.1.3. Hepatocyte Glucose Production Assay

This assay assesses the functional ability of a GCGR antagonist to inhibit glucagon-stimulated glucose production in primary hepatocytes.

Experimental Protocol:

-

Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from rats or humans using a collagenase perfusion method.

-

Plate the hepatocytes in collagen-coated plates and allow them to attach.

-

-

Assay Procedure:

-

Wash the hepatocytes with glucose-free buffer and incubate with the test compound at various concentrations for 1-2 hours.

-

Stimulate the cells with glucagon (e.g., 10 nM) in the presence of gluconeogenic precursors (e.g., lactate (B86563) and pyruvate).

-

Incubate for 3-6 hours.

-

Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucagon-stimulated glucose production for each concentration of the test compound.

-

Determine the IC50 value.

-

In Vivo Models

3.2.1. Glucagon Challenge Model

This acute in vivo model evaluates the ability of a GCGR antagonist to block the hyperglycemic effect of exogenously administered glucagon.

Experimental Protocol:

-

Animals:

-

Use male C57BL/6J mice or, preferably, humanized GCGR (hGCGR) transgenic mice to account for species differences in receptor pharmacology.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Procedure:

-

Fast the mice for 4-6 hours.

-

Administer the test compound orally (p.o.) at various doses.

-

At the time of expected maximum plasma concentration (Tmax) of the antagonist, administer a bolus of glucagon (e.g., 16 µg/kg) via intraperitoneal (i.p.) injection.[7]

-

Measure blood glucose levels from tail vein blood at baseline (pre-glucagon) and at various time points post-glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the blood glucose excursion.

-

Determine the dose-dependent inhibition of the glucagon-induced glucose response.

-

3.2.2. Oral Glucose Tolerance Test (OGTT) in Diabetic Models

This model assesses the effect of the GCGR antagonist on glucose tolerance in a diabetic animal model, such as diet-induced obese (DIO) mice or db/db mice.

Experimental Protocol:

-

Animals:

-

Use a relevant diabetic mouse model.

-

Acclimatize the animals and monitor their baseline glucose levels.

-

-

Procedure:

-

Fast the mice overnight (approximately 16 hours).

-

Administer the test compound orally.

-

After a set period (e.g., 60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).

-

Measure blood glucose levels at baseline (pre-glucose) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Calculate the AUC for the blood glucose excursion.

-

Compare the glucose tolerance between the vehicle-treated and antagonist-treated groups.

-

3.2.3. Oral Bioavailability Studies

These studies are crucial to determine the extent and rate of absorption of the GCGR antagonist after oral administration.

Experimental Protocol:

-

Animals:

-

Typically conducted in rats and/or dogs.

-

Cannulate the jugular vein for blood sampling.

-

-

Procedure:

-

Fast the animals overnight.

-

Administer the test compound both intravenously (i.v.) as a bolus and orally (p.o.) via gavage in separate groups of animals.

-

Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) after dosing.

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis and Pharmacokinetic Analysis:

-

Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) using non-compartmental analysis.

-

Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[8]

-

Preclinical Development Workflow

The preclinical development of an orally bioavailable GCGR antagonist follows a structured progression from initial hit identification to a clinical candidate.

Comparative Data of Selected Orally Bioavailable GCGR Antagonists

The following tables summarize key in vitro and in vivo data for several orally bioavailable GCGR antagonists that have been described in the literature.

Table 1: In Vitro Potency and Selectivity

| Compound | GCGR Binding IC50 (nM) | GCGR Functional IC50 (cAMP, nM) | GLP-1R Binding IC50 (nM) | GIPR Binding IC50 (nM) |

| MK-0893 | 6.6[3][9] | 15.7[3][9] | >10,000[3][9] | 1,020[3][9] |

| LY2409021 | 6.66 | - | >200-fold selective | >200-fold selective |

| LGD-6972 | ~1 | - | - | - |

| PF-06291874 | - | - | - | - |

| β-Alanine Derivative (Example) | - | Nanomolar range | - | - |

Table 2: Preclinical Pharmacokinetics

| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |

| MK-0893 | Rat | 10 | - | - | - | - |

| Dog | 1 | - | - | - | - | |

| LY2409021 | Human | - | - | 4-8 | - | - |

| β-Alanine Derivative (Example) | Rat | - | - | - | - | 17 |

Table 3: In Vivo Efficacy

| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect on Glucose |

| MK-0893 | hGCGR ob/ob mice | 3 | 32% reduction in glucose AUC (0-6h)[3][9] |

| hGCGR ob/ob mice | 10 | 39% reduction in glucose AUC (0-6h)[3][9] | |

| hGCGR mice (high-fat diet) | 3 | 89% reduction in blood glucose at day 10[3][9] | |

| hGCGR mice (high-fat diet) | 10 | 94% reduction in blood glucose at day 10[3][9] | |

| LY2409021 | Healthy humans | - | Reduction in fasting and postprandial glucose[10] |

| Type 2 diabetic patients | 5-90 | Reduction in fasting and postprandial glucose[10] | |

| LGD-6972 | Mouse model of T2DM | - | Significant glucose lowering[8] |

| PF-06291874 | Type 2 diabetic patients | 15-150 | Dose-dependent reduction in mean daily glucose (40.3-68.8 mg/dL) |

Conclusion

The preclinical development of orally bioavailable GCGR antagonists is a multifaceted process that requires a robust understanding of the underlying biology, sophisticated in vitro and in vivo pharmacological assays, and a systematic approach to lead optimization. This technical guide provides a foundational framework for researchers in the field, detailing the critical experimental protocols and offering a comparative perspective on key compounds that have advanced through preclinical and into clinical development. The continued refinement of these methodologies will be instrumental in the discovery of novel, safe, and effective GCGR antagonists for the treatment of type 2 diabetes.

References

- 1. MK-0893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Distinct physiological characteristics and altered glucagon signaling in GHRH knockout mice: Implications for longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro and in vivo pharmacological profiling of GCGR antagonists

An In-Depth Technical Guide to the Pharmacological Profiling of Glucagon (B607659) Receptor (GCGR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in glucose homeostasis by stimulating hepatic glucose production.[1][2] It acts as a counter-regulatory hormone to insulin.[3] In metabolic diseases such as type 2 diabetes, dysregulation of glucagon secretion contributes significantly to hyperglycemia.[1][4] Consequently, antagonizing the glucagon receptor (GCGR) is a promising therapeutic strategy for managing hyperglycemia by reducing hepatic glucose output.[1][5][6][7] Developing effective GCGR antagonists requires a comprehensive pharmacological profiling workflow, encompassing both in vitro and in vivo assessments to determine potency, selectivity, mechanism of action, and physiological efficacy. This guide provides a technical overview of the core assays and methodologies involved in this process.

The Glucagon Receptor Signaling Pathway

The GCGR is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys.[5][8] Upon glucagon binding, the GCGR activates G proteins, primarily Gαs and to some extent Gαq.[9] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources).[1][5][9]

References

- 1. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. glucagon.com [glucagon.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. longdom.org [longdom.org]

- 8. glucagon.com [glucagon.com]

- 9. researchgate.net [researchgate.net]

The Role of Glucagon Receptor Antagonism in Regulating Hepatic Glucose Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon (B607659), a key hormone in glucose homeostasis, stimulates hepatic glucose production (HGP) through its interaction with the glucagon receptor (GCGR) on hepatocytes. In metabolic diseases such as type 2 diabetes, dysregulated glucagon signaling contributes to hyperglycemia. Glucagon receptor antagonism has emerged as a promising therapeutic strategy to mitigate excessive HGP. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evaluation, and quantitative outcomes associated with GCGR antagonism in the regulation of hepatic glucose output. It is intended to be a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction: Glucagon's Role in Hepatic Glucose Homeostasis

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, acts as a primary counter-regulatory hormone to insulin, maintaining glucose homeostasis, particularly during periods of fasting.[1] Its primary target organ is the liver, where it stimulates the production and release of glucose into the bloodstream. This is achieved through two main processes:

-

Glycogenolysis: The breakdown of stored glycogen (B147801) into glucose.

-

Gluconeogenesis: The de novo synthesis of glucose from non-carbohydrate precursors such as lactate (B86563), pyruvate (B1213749), glycerol, and amino acids.[2]

In individuals with type 2 diabetes, fasting hyperglucagonemia and an exaggerated glucagon response to meals contribute significantly to hyperglycemia by driving excessive HGP.[3] Therefore, inhibiting the action of glucagon through GCGR antagonism presents a direct approach to reducing hepatic glucose output and improving glycemic control.[4]

The Glucagon Receptor Signaling Pathway